molecular formula C22H22N4 B11320553 3,5-dimethyl-N,2-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-N,2-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11320553
M. Wt: 342.4 g/mol
InChI Key: WVTJBBRYFOHOBE-UHFFFAOYSA-N
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Description

3,5-dimethyl-N,2-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N,2-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-enaminones with 3-methyl-1H-pyrazol-5-amine. The reaction mixture is irradiated with microwave at 180°C for 2 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N,2-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3,5-dimethyl-N,2-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N,2-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N,2-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

3,5-dimethyl-N,2-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-14-5-9-18(10-6-14)21-17(4)22-23-16(3)13-20(26(22)25-21)24-19-11-7-15(2)8-12-19/h5-13,24H,1-4H3

InChI Key

WVTJBBRYFOHOBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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